molecular formula C25H24N2O4S B1678367 Pamicogrel CAS No. 101001-34-7

Pamicogrel

Numéro de catalogue B1678367
Numéro CAS: 101001-34-7
Poids moléculaire: 448.5 g/mol
Clé InChI: ISCHOARKJADAKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular formula of Pamicogrel is C25H24N2O4S . The InChI key is ISCHOARKJADAKJ-UHFFFAOYSA-N . The structure includes a pyrrole ring and a thiazole ring, both of which are heterocyclic compounds containing nitrogen and sulfur respectively .


Physical And Chemical Properties Analysis

Pamicogrel has a molar mass of 448.54 g/mol . The density of Pamicogrel is 1.2±0.1 g/cm^3 . The boiling point is 600.3±65.0 °C at 760 mmHg . The vapor pressure is 0.0±1.7 mmHg at 25°C .

Applications De Recherche Scientifique

Application 1: Treatment of Arterial Occlusive Disease

  • Summary of Application : Pamicogrel, a new antiplatelet drug, has been studied for its protective effect on sodium laurate-induced peripheral arterial occlusive disease of the posterior limb in guinea pigs .
  • Methods of Application : The study involved the injection of sodium laurate at 1mg/leg into the right femoral artery of guinea pigs. This caused an ischemic change in the peripheral posterior limb. Pamicogrel was administered orally (0.1, 0.3, and 1 mg/kg) 1 hour after the injection of sodium laurate and successively once a day over a period of 14 days .
  • Results or Outcomes : Pamicogrel dose-dependently inhibited the development of ischemic lesion in the posterior limb and decreased the skin temperature of the ipsilateral thigh. These observations suggest that pamicogrel can be clinically effective against chronic arterial occlusive diseases .

Application 2: Prophylaxis and Treatment of Ischemic Brain Injury

  • Summary of Application : Pamicogrel is a cyclooxygenase inhibitor with platelet anti-aggregatory properties. It is under development for the prophylaxis and treatment of ischemic brain injury .
  • Results or Outcomes : The outcomes of this application are not specified in the available resources. However, the potential of Pamicogrel in both prophylaxis and treatment of ischemic brain injury has been acknowledged .

Safety And Hazards

Pamicogrel is classified as toxic . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to move to fresh air and give oxygen if breathing is difficult . If swallowed, the mouth should be rinsed out with copious amounts of water and medical advice should be sought .

Propriétés

IUPAC Name

ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCHOARKJADAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048804
Record name Pamicogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamicogrel

CAS RN

101001-34-7
Record name Pamicogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101001-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamicogrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamicogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMICOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398FD8EDAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pamicogrel
Reactant of Route 2
Reactant of Route 2
Pamicogrel
Reactant of Route 3
Reactant of Route 3
Pamicogrel
Reactant of Route 4
Reactant of Route 4
Pamicogrel
Reactant of Route 5
Reactant of Route 5
Pamicogrel
Reactant of Route 6
Reactant of Route 6
Pamicogrel

Citations

For This Compound
41
Citations
P Light - Idrugs: the Investigational Drugs Journal, 1999 - europepmc.org
Pamicogrel is a cyclooxygenase inhibitor with platelet anti-aggregatory properties which is under development by Kanebo for chronic arterial occlusion. It also has potential in both …
Number of citations: 2 europepmc.org
K Tanemoto - Inpharma, 2001 - Springer
Administration of the cyclo-oxygenase inhibitor pamicogrel [KBT-3022] to patients with chronic arterial occlusion significantly inhibits platelet aggregation induced by adenosine …
Number of citations: 0 link.springer.com
K Tanemoto, M Kuinose, Y Kanaoka - Current therapeutic research, 2000 - Elsevier
Background: KBT-3022 is a new antiplatelet agent whose main mechanism of action is cyclooxygenase inhibition. Objective: This study was conducted to investigate the clinical efficacy …
Number of citations: 4 www.sciencedirect.com
J Geiger - Expert Opinion on Investigational Drugs, 2001 - Taylor & Francis
In the treatment and prevention of cardiovascular diseases, inhibition of platelet aggregation is of fundamental importance. Inhibition of platelet aggregation can be achieved by either …
Number of citations: 61 www.tandfonline.com
H Jneid, DL Bhatt - Expert Opinion on Emerging Drugs, 2003 - Taylor & Francis
Cardiovascular diseases (CVDs) are the leading cause of morbidity and mortality in the western world. These disorders share a common pathophysiology – atherosclerosis, which …
Number of citations: 25 www.tandfonline.com
Z Wang, F Song, Y Zhao, Y Huang… - … A European Journal, 2012 - Wiley Online Library
… The C2-heteroarylated indole and pyrrole derivatives, such as (S)-nicotine, sempervirine, phorbazole C, granulatimide, and pamicogrel, are among the most important biheteroaryl …
T Shanmuganathan, K Parthasarathy… - Journal of Chemical …, 2017 - Springer
… [18,19]Further, the presence of methoxy group as an aryl substituent has been reported for the anti-inflammatory drugs such as Anitrazifen, Flumizole, Pamicogrel and Mofezolac …
Number of citations: 6 link.springer.com
A Uzan - Emerging drugs, 1998 - Taylor & Francis
The morbidity and mortality associated with thromboembolic diseases are a worldwide problem. Deep venous thrombosis (DVT) and pulmonary embolism (PE) were estimated, some …
Number of citations: 24 www.tandfonline.com
G Chopra, S Kaushik, PL Elkin, R Samudrala - Molecules, 2016 - mdpi.com
Ebola virus disease (EVD) is extremely virulent with an estimated mortality rate of up to 90%. However, the state-of-the-art treatment for EVD is limited to quarantine and supportive care. …
Number of citations: 43 www.mdpi.com
Y Cheng, H Wang, D Addla, C Zhou - Chinese Journal of Organic …, 2016 - sioc-journal.cn
Noncovalent bond forces-based supramolecular chemistry grows quite rapidly and has been revealed to have extensively potential applications and huge development values in …
Number of citations: 29 sioc-journal.cn

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.